molecular formula C13H17FN2O3S B5597137 [4-(ETHYLSULFONYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE

[4-(ETHYLSULFONYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE

Cat. No.: B5597137
M. Wt: 300.35 g/mol
InChI Key: NXMPBDVMFBRNIF-UHFFFAOYSA-N
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Description

4-(ETHYLSULFONYL)PIPERAZINOMETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethylsulfonyl group attached to the piperazine ring and a fluorophenyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the piperazine derivative with ethylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Fluorophenyl Group: The final step involves the reaction of the ethylsulfonyl piperazine derivative with 3-fluorobenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(ETHYLSULFONYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

4-(ETHYLSULFONYL)PIPERAZINOMETHANONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can enhance the compound’s binding affinity to these targets, while the fluorophenyl group can modulate its pharmacokinetic properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(METHYLSULFONYL)PIPERAZINOMETHANONE
  • 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE
  • 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE

Uniqueness

4-(ETHYLSULFONYL)PIPERAZINOMETHANONE is unique due to the specific combination of the ethylsulfonyl and fluorophenyl groups, which confer distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(4-ethylsulfonylpiperazin-1-yl)-(3-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3S/c1-2-20(18,19)16-8-6-15(7-9-16)13(17)11-4-3-5-12(14)10-11/h3-5,10H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMPBDVMFBRNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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